molecular formula C12H16N2O B8637538 (3R)-N-phenyl-3-piperidinecarboxamide

(3R)-N-phenyl-3-piperidinecarboxamide

Cat. No.: B8637538
M. Wt: 204.27 g/mol
InChI Key: OMRRMLNZFJXOTG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-N-phenyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(3R)-N-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15)/t10-/m1/s1

InChI Key

OMRRMLNZFJXOTG-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(S)-Phenylcarbamoyl-piperidine-1-carboxylic acid benzyl ester (1.80 mol, 608 mg) and Pd—C 30% (100 mg) in CH3OH (10 mL) at 25° C. were added to a Paar hydrogenator low pressure reaction vessel. The mixture was reacted at 55 psi with vigorous shaking until hydrogen uptake subsided (2 h). The catalyst was filtered through a pad of celite. The filtrate was concentrated in vacuo which provided piperidine-3-carboxylic acid phenylamide (367 mg, 367 mg theoretical, 99%) as a white foam: LRMS m/z 205 (M++1, C12H16N2O requires 205).
Name
3-(S)-Phenylcarbamoyl-piperidine-1-carboxylic acid benzyl ester
Quantity
608 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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